Silver protein - 9015-51-4

Silver protein

Catalog Number: EVT-13517606
CAS Number: 9015-51-4
Molecular Formula: C228H316Cl3FN24O9S8
Molecular Weight: 3919 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Silver protein can be derived from various sources, including natural proteins that bind silver ions or through synthetic processes that incorporate silver into protein matrices. The interaction between silver ions and proteins is crucial for its application in staining and antimicrobial activities.

Classification

Silver protein can be classified based on its source (natural vs. synthetic), its application (staining, antimicrobial), and the type of proteins involved (e.g., albumins, globulins). It is also categorized by the size and form of the silver particles within the protein matrix, which can affect its reactivity and effectiveness.

Synthesis Analysis

Methods

The synthesis of silver protein typically involves chemical reduction methods where silver salts are reduced to form nanoparticles that are then stabilized by proteins. Common methods include:

  • Chemical Reduction: Silver nitrate is often used as a precursor, which is reduced using reducing agents such as sodium borohydride or citrate. This process can lead to the formation of silver nanoparticles that are encapsulated by proteins.
  • Photochemical Methods: Ultraviolet light can induce the reduction of silver ions in the presence of stabilizing agents like polyvinylpyrrolidone or collagen, resulting in well-defined silver nanoparticles .

Technical Details

The synthesis parameters such as temperature, pH, and concentration of reactants significantly influence the size and distribution of the resulting silver nanoparticles. For instance, controlling the injection rate of precursor solutions into hot solvents can yield nanoparticles with specific sizes and shapes .

Molecular Structure Analysis

Structure

The molecular structure of silver protein involves a core of silver ions surrounded by a protein matrix. The binding sites for silver ions are primarily located on cysteine residues within the proteins, which facilitate coordination through thiolate interactions .

Data

X-ray crystallography studies have revealed that silver ions exhibit a binding preference based on their coordination chemistry, favoring sulfur-containing amino acids over others . The structural integrity of the protein is crucial for maintaining the stability of the silver ions.

Chemical Reactions Analysis

Reactions

Silver protein undergoes various chemical reactions depending on its environment. Key reactions include:

  • Reduction Reactions: Silver ions can be reduced to metallic silver under certain conditions, particularly when exposed to reducing agents or light.
  • Coordination Chemistry: Silver binds to specific amino acid residues within proteins, forming stable complexes that can influence the protein's functionality.

Technical Details

The interaction between silver ions and proteins can lead to conformational changes in the protein structure, potentially affecting enzymatic activity and stability. Studies have shown that binding occurs preferentially at cysteine residues, which play a significant role in mediating these interactions .

Mechanism of Action

Process

The mechanism by which silver protein exerts its effects involves several steps:

  1. Binding: Silver ions bind to specific sites on proteins, primarily through thiol groups.
  2. Stabilization: The protein matrix stabilizes the bound silver ions, preventing their aggregation and enhancing their reactivity.
  3. Biological Interaction: In biological systems, released silver ions can interact with cellular components, leading to antimicrobial effects or influencing cellular signaling pathways.

Data

Research indicates that silver ions released from silver protein complexes can exhibit antimicrobial properties by disrupting bacterial cell membranes and interfering with metabolic processes .

Physical and Chemical Properties Analysis

Physical Properties

Silver is characterized by its soft, lustrous appearance and high ductility. Key physical properties include:

  • Melting Point: 961.78 °C
  • Boiling Point: 2162 °C
  • Density: 10.5 g/cm³

Chemical Properties

Chemically, silver exhibits high electrical conductivity and reactivity with sulfur-containing compounds. It forms various complexes with proteins due to its ability to coordinate with electron-rich sites on amino acids .

Applications

Scientific Uses

Silver protein has diverse applications in scientific research:

  • Histological Staining: Used as a stain for carbohydrates and nerve tissues in microscopy.
  • Antimicrobial Agent: Explored for use in medical devices due to its ability to inhibit bacterial growth.
  • Nanotechnology: Employed in developing nanomaterials for drug delivery systems and biosensors.
Biosynthesis and Green Synthesis Methodologies of Silver Protein Nanocomposites

Fungal-Mediated Biogenic Synthesis of Silver Nanoparticles (AgNPs) via Trichoderma reesei and Talaromyces funiculosus

Fungi serve as exceptional "nanofactories" for the extracellular biosynthesis of silver nanoparticles (AgNPs) due to their high tolerance to metals, ease of handling, and capacity to secrete abundant proteins and enzymes that facilitate reduction and stabilization. The filamentous fungi Trichoderma reesei (Hypocrea jecorina) and the endolichenic fungus Talaromyces funiculosus represent particularly efficient biological platforms for AgNP synthesis. T. reesei demonstrates remarkable capability in extracellular AgNP biosynthesis when its mycelial biomass is exposed to aqueous silver nitrate (AgNO₃) solutions. This process is driven by extracellular enzymes and metabolites released as a fungal survival response to metal stress. The reaction progression is visually indicated by a distinct color change to dark brown, with UV-Visible spectroscopy confirming nanoparticle formation through a characteristic surface plasmon resonance (SPR) peak between 430-450 nm. Transmission electron microscopy reveals that T. reesei-mediated AgNPs are predominantly spherical with diameters ranging between 5-50 nm, exhibiting high crystallinity as confirmed by X-ray diffraction patterns [4] [7].

Talaromyces funiculosus offers optimized biosynthesis parameters that yield highly stable, monodispersed AgNPs. Optimal synthesis occurs with 5 g of fungal biomass exposed to 1 mM AgNO₃ at pH 5.5 and 60°C. Dynamic Light Scattering (DLS) analysis demonstrates that these conditions produce nanoparticles with an average hydrodynamic diameter of 34.32 nm and exceptional monodispersity (polydispersity index: 0.007). The nanoparticles exhibit remarkable stability, maintaining dispersion integrity for over six months, attributed to their substantial negative zeta potential (-18.41 mV), which ensures electrostatic repulsion between particles. Fourier Transform Infrared Spectroscopy (FTIR) identifies fungal proteins and enzymes as capping agents surrounding the metallic core, providing colloidal stability and preventing aggregation. The SPR peak at 422.5 nm further confirms the formation of spherical nanoparticles with defined optical properties [1] [10].

Table 1: Biosynthesis Parameters and Characteristics of Fungal-Mediated AgNPs

Fungal SpeciesOptimal BiomassOptimal AgNO₃ ConcentrationReaction TemperatureSPR Peak (nm)Average Size (nm)Zeta Potential (mV)
Trichoderma reeseiNot specifiedVariable concentrationsRoom temperature430-4505-50Not reported
Talaromyces funiculosus5 g1 mM60°C422.534.32-18.41

Protein-Polymer Matrix Systems for Controlled AgNPs Synthesis and Stabilization

Protein-polymer matrices provide sophisticated platforms for the controlled synthesis and stabilization of silver nanoparticles, leveraging both natural and engineered macromolecular structures. Fungal extracellular filtrates serve as self-contained reaction media where secreted proteins and enzymes simultaneously reduce silver ions and encapsulate nascent nanoparticles. In Fusarium oxysporum systems, NADH-dependent nitrate reductase enzymes catalyze the reduction of Ag⁺ to Ag⁰, while quinone electron shuttles enhance reaction kinetics. Concurrently, secreted proteins and polysaccharides form a protective polymer-like matrix around the nanoparticles, effectively acting as in situ capping agents that prevent agglomeration and provide steric stabilization. This dual functionality allows for excellent control over nucleation and growth phases, yielding monodisperse nanoparticles with narrow size distributions [2] [7].

Keratinase enzymes derived from Pseudomonas aeruginosa-C1M exemplify specialized protein matrices for nanoparticle synthesis. When crude keratinase (14U/mg) reacts with 2 mM AgNO₃ under ambient stirring conditions, enzymatic reduction yields spherical AgNPs observable within 24 hours through a distinct color change and UV-Vis peak at 450 nm. Dynamic Light Scattering reveals these nanoparticles have an average hydrodynamic diameter of 119 nm, significantly larger than those produced by fungal systems, suggesting differences in the stabilization mechanisms. Despite their larger size, the particles exhibit exceptional colloidal stability due to a high negative zeta potential (-32.1 mV), attributed to the adsorption of keratinolytic peptides and amino acids onto the nanoparticle surface. FTIR spectroscopy confirms the presence of amide bonds and carboxylate groups from the enzyme hydrolysates, which coordinate with silver atoms and create an electrosteric barrier against aggregation. This biological capping layer enhances nanoparticle stability and provides functional groups for further conjugation in catalytic or antimicrobial applications [9].

Table 2: Characteristics of Protein-Polymer Matrix Synthesized AgNPs

Protein-Polymer SystemReduction AgentStabilizing ComponentsReaction TimeSPR Peak (nm)Hydrodynamic Diameter (nm)Zeta Potential (mV)
Fusarium oxysporum filtrateNitrate reductase + quinonesProteins, polysaccharidesHours400-45020-100-25 to -30
Pseudomonas aeruginosa keratinaseKeratinase enzymePeptides, amino acids24 hours450119-32.1

Role of Seed Proteins (Fenugreek, Mung Bean) in Nanocomposite Fabrication and Functionalization

Seed proteins from fenugreek (Trigonella foenum-graecum) and mung bean (Vigna radiata) serve as multifunctional agents in the green synthesis of silver-protein nanocomposites, acting as natural reducing, capping, and functionalizing agents. These proteins facilitate rapid bioreduction of silver ions while simultaneously incorporating inherent biological functionalities into the nanocomposite structure. When aqueous seed extracts are mixed with silver nitrate solutions under mild heating (60-80°C), phenolic compounds, flavonoids, and proteins participate in redox reactions that reduce Ag⁺ to Ag⁰. Moringa (Moringa oleifera) leaf extract, though not a seed protein, provides a well-studied analog for understanding the mechanistic role of plant proteins in nanoparticle synthesis. Research demonstrates that 1 mL of moringa extract added to 100 mL of 1 mM AgNO₃ under heating conditions produces spherical nanoparticles with sizes ranging from 10-25 nm, characterized by distinct SPR peaks between 415-439 nm. X-ray diffraction confirms their crystalline nature with face-centered cubic (fcc) lattice structures [3].

Fenugreek seed proteins offer specific advantages in nanocomposite functionalization due to their unique amino acid profile and secondary structures. The proteins' thiol (-SH) and amine (-NH₂) groups provide strong coordination sites for binding silver ions and nanoparticles, facilitating both reduction and stabilization. During synthesis, these functional groups oxidize while reducing silver ions, then subsequently cap the nanoparticles through dative bonds, creating a protein corona. This corona preserves the biological activity of the protein components while providing steric stabilization against aggregation. The resulting silver-fenugreek protein nanocomposites exhibit enhanced antimicrobial properties compared to pure AgNPs or seed extract alone, demonstrating synergistic effects between the metallic nanoparticles and bioactive phytoconstituents. Similarly, mung bean proteins contribute to nanocomposite functionality through their high lysine content and antioxidant properties, which may be preserved in the capping layer. The proteinaceous envelope surrounding the silver core enables applications in areas such as food packaging, where controlled release of silver ions combined with inherent antioxidant activity provides dual functionality [3] [9].

Enzymatic Reduction Pathways in Microbial and Plant-Based Synthesis of Silver-Protein Conjugates

Enzymatic reduction serves as the fundamental biochemical mechanism underpinning the biosynthesis of silver-protein nanocomposites across microbial and plant systems. Fungal-mediated synthesis primarily relies on NADH-dependent reductase enzymes coupled with electron shuttle systems. In Fusarium oxysporum, a well-characterized model system, extracellular nitrate reductase catalyzes the reduction of silver ions through the following reaction pathway:

NADH + 2Ag⁺ + H₂O → NAD⁺ + 2Ag⁰ + 2H⁺

This enzymatic reduction is significantly enhanced by quinone-based electron shuttles such as anthraquinones and hydroquinones secreted by the fungus. These compounds facilitate efficient electron transfer from intracellular NADH pools to extracellular silver ions, overcoming membrane barriers. Experimental evidence demonstrates that inhibition of nitrate reductase activity directly correlates with reduced nanoparticle yields, confirming the enzyme's pivotal role. Furthermore, purified nitrate reductase from Aspergillus terreus N4 can synthesize AgNPs within 20 minutes, producing monodisperse nanoparticles of 25-30 nm, highlighting the efficiency of enzymatic reduction independent of whole-cell systems [1] [2] [7].

Recent research has revealed that NADPH alone can reduce Ag⁺ to Ag⁰ without direct enzymatic involvement, challenging previous mechanistic assumptions. In vitro experiments show that NADPH solutions directly reduce silver nitrate to form nanoparticles, with the addition of nitrate reductase actually slowing the reaction and increasing polydispersity. This suggests alternative non-enzymatic reduction pathways may operate in biological systems, where reducing cofactors alone can initiate nucleation. However, in whole-cell fungal systems such as Talaromyces funiculosus, enzymatic pathways likely dominate due to compartmentalization of cofactors [7].

Plant-based enzymatic reduction involves a different suite of oxidoreductases, including ascorbate peroxidases, glutathione reductases, and various quinone-based redox systems present in seed extracts. In moringa-mediated synthesis, proteins with reductase-like activity and phenolic compounds with redox properties collectively reduce silver ions through synergistic mechanisms. The reduction kinetics are influenced by the concentration of seed extract, reaction temperature, and pH, which affect enzyme activity and protein conformation. At higher extract concentrations, large-sized nanoparticles form due to protein saturation effects, while lower concentrations favor smaller particles. Fungal and plant systems both rely on protein capping for stabilization, but plant systems typically incorporate additional phytochemicals such as flavonoids and alkaloids into the capping layer, creating more complex bio-organic interfaces around the metallic core [3] [7] [9].

Table 3: Enzymatic Reduction Pathways in Silver-Protein Nanocomposite Synthesis

Biological SystemKey Enzymes/CofactorsReduction MechanismRate-Influencing FactorsNanoparticle Characteristics
Fungal systems (Fusarium oxysporum, Talaromyces funiculosus)NADH-dependent nitrate reductase, AnthraquinonesEnzymatic reduction via electron shuttleTemperature, pH, enzyme concentration25-50 nm, spherical, monodisperse
Bacterial systems (Pseudomonas aeruginosa)Keratinase enzyme, Peptide hydrolysatesCombined enzymatic and amino acid reductionReaction time, enzyme activity~119 nm, spherical, stable
Plant systems (Moringa, Fenugreek)Reductase-like proteins, Phenolic compoundsNon-enzymatic reduction by phytochemicalsExtract concentration, temperature10-25 nm, spherical, crystalline

Properties

CAS Number

9015-51-4

Product Name

Silver protein

IUPAC Name

1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(2-chlorophenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(3-chlorophenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(4-chlorophenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(2-fluorophenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(4-methoxyphenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(2-methylphenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(3-methylphenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(4-methylphenyl)but-3-en-2-one

Molecular Formula

C228H316Cl3FN24O9S8

Molecular Weight

3919 g/mol

InChI

InChI=1S/C29H41N3O2S.3C29H41N3OS.3C28H38ClN3OS.C28H38FN3OS/c1-3-17-32(24-11-15-27-28(20-24)35-29(30)31-27)18-16-22-4-6-23(7-5-22)19-25(33)12-8-21-9-13-26(34-2)14-10-21;1-3-17-32(25-13-15-27-28(20-25)34-29(30)31-27)18-16-23-8-10-24(11-9-23)19-26(33)14-12-22-6-4-21(2)5-7-22;1-3-16-32(25-12-14-27-28(20-25)34-29(30)31-27)17-15-22-7-9-24(10-8-22)19-26(33)13-11-23-6-4-5-21(2)18-23;1-3-17-32(25-13-15-27-28(20-25)34-29(30)31-27)18-16-22-8-10-23(11-9-22)19-26(33)14-12-24-7-5-4-6-21(24)2;1-2-16-32(24-12-14-26-27(19-24)34-28(30)31-26)17-15-21-3-5-22(6-4-21)18-25(33)13-9-20-7-10-23(29)11-8-20;1-2-15-32(24-11-13-26-27(19-24)34-28(30)31-26)16-14-20-6-8-22(9-7-20)18-25(33)12-10-21-4-3-5-23(29)17-21;2*1-2-16-32(23-12-14-26-27(19-23)34-28(30)31-26)17-15-20-7-9-21(10-8-20)18-24(33)13-11-22-5-3-4-6-25(22)29/h8-10,12-14,22-24H,3-7,11,15-20H2,1-2H3,(H2,30,31);4-7,12,14,23-25H,3,8-11,13,15-20H2,1-2H3,(H2,30,31);4-6,11,13,18,22,24-25H,3,7-10,12,14-17,19-20H2,1-2H3,(H2,30,31);4-7,12,14,22-23,25H,3,8-11,13,15-20H2,1-2H3,(H2,30,31);7-11,13,21-22,24H,2-6,12,14-19H2,1H3,(H2,30,31);3-5,10,12,17,20,22,24H,2,6-9,11,13-16,18-19H2,1H3,(H2,30,31);2*3-6,11,13,20-21,23H,2,7-10,12,14-19H2,1H3,(H2,30,31)

InChI Key

XPWQELRNNHACHW-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC1CCC(CC1)CC(=O)C=CC2=CC=C(C=C2)C)C3CCC4=C(C3)SC(=N4)N.CCCN(CCC1CCC(CC1)CC(=O)C=CC2=CC=C(C=C2)OC)C3CCC4=C(C3)SC(=N4)N.CCCN(CCC1CCC(CC1)CC(=O)C=CC2=CC=C(C=C2)Cl)C3CCC4=C(C3)SC(=N4)N.CCCN(CCC1CCC(CC1)CC(=O)C=CC2=CC(=CC=C2)Cl)C3CCC4=C(C3)SC(=N4)N.CCCN(CCC1CCC(CC1)CC(=O)C=CC2=CC=CC(=C2)C)C3CCC4=C(C3)SC(=N4)N.CCCN(CCC1CCC(CC1)CC(=O)C=CC2=CC=CC=C2C)C3CCC4=C(C3)SC(=N4)N.CCCN(CCC1CCC(CC1)CC(=O)C=CC2=CC=CC=C2F)C3CCC4=C(C3)SC(=N4)N.CCCN(CCC1CCC(CC1)CC(=O)C=CC2=CC=CC=C2Cl)C3CCC4=C(C3)SC(=N4)N

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